Isobutyric acid

C4H8O2

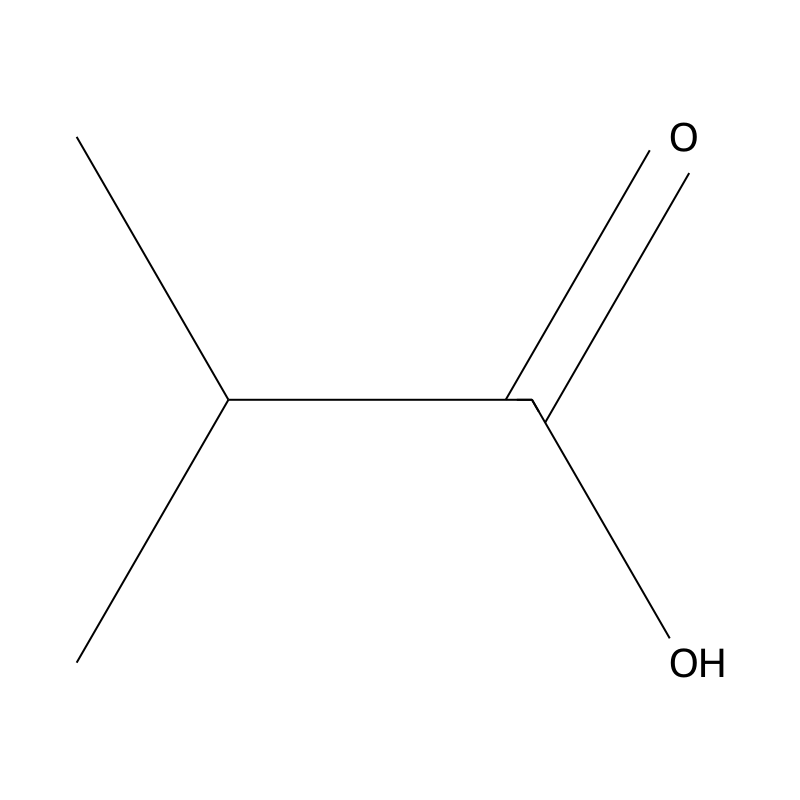

(CH3)2CHCOOH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C4H8O2

(CH3)2CHCOOH

Molecular Weight

InChI

InChI Key

SMILES

solubility

Sol in 6 parts of water; miscible with alcohol, chloroform, and ether.

In water, 1.67X10+5 mg/L at 20 °C

167 mg/mL at 20 °C

Solubility in water, g/100ml at 20 °C: 20

miscible with alcohol, most fixed oils, glycerine and propylene glycol; insoluble in wate

Synonyms

Canonical SMILES

Isobutyric acid, also known as 2-methylpropanoic acid, is a branched-chain carboxylic acid with the molecular formula and a structural formula of . It is an isomer of butyric acid and classified as a short-chain fatty acid. This compound appears as a colorless liquid with a characteristic unpleasant odor reminiscent of rancid butter. Isobutyric acid is soluble in both water and organic solvents and can be found naturally in various sources, including carobs (Ceratonia siliqua), vanilla, and the root of Arnica dulcis .

Drug Development and Pharmaceutical Industry

Isobutyric acid finds application in the synthesis of various pharmaceutical intermediates, acting as a building block for active pharmaceutical ingredients (APIs) and precursor compounds. This utilization is expected to drive demand for the acid in this specific sector []. One example is the production of Flutamide, a nonsteroidal antiandrogen used in prostate cancer treatment. The synthesis of Flutamide involves the acylation of 4-nitro-3-trifluoromethylaniline with isobutyric acid chloride [].

Metabolic Health Research

Recent scientific research suggests that isobutyric acid, along with other branched-chain fatty acids (BCFAs), might play a role in regulating metabolism and metabolic health. In vitro studies using rat adipocytes showed that administering isobutyric acid increased insulin-stimulated glucose uptake and reduced the phosphorylation of enzymes involved in lipolysis (fat breakdown) []. These findings indicate potential anti-obesogenic properties of isobutyric acid and other BCFAs, warranting further investigation [].

Additional Research Areas

While the aforementioned applications represent established areas of research, there are ongoing explorations into other potential uses of isobutyric acid in scientific research. These include, but are not limited to, its role in:

Isobutyric acid exhibits typical reactivity associated with carboxylic acids. Key reactions include:

- Formation of Derivatives: It can undergo deprotonation or esterification to form derivatives known as isobutyrates.

- Oxidation: When heated with chromic acid, isobutyric acid is oxidized to acetone. Alkaline potassium permanganate can oxidize it to α-hydroxyisobutyric acid.

- Formation of Amides and Esters: Isobutyric acid can react to form amides, esters, anhydrides, and acid chlorides, with its acid chloride serving as an important intermediate for these reactions .

In biological systems, isobutyric acid plays several roles:

- Gut Microbiome Product: It is a minor product of the gut microbiome and can be produced from the metabolism of its esters found in food.

- Indicator in Human Secretions: Isobutyric acid is part of a group of compounds known as copulins, found abundantly in human vaginal secretions. Its levels fluctuate throughout the menstrual cycle, potentially serving as an indicator of ovulatory status .

- Plant Metabolism: The metabolism of isobutyric acid has been studied in plants, revealing its significance in various biochemical pathways .

Isobutyric acid can be synthesized through several methods:

- Oxidation of Isobutyraldehyde: This method utilizes isobutyraldehyde, which is a byproduct from the hydroformylation of propylene.

- High Pressure Hydrocarboxylation (Koch Reaction): Propylene can react with carbon monoxide and water under high pressure to produce isobutyric acid.

- Laboratory Methods: Other laboratory synthesis routes include:

Isobutyric acid has various applications across different fields:

- Flavoring Agent: It and its volatile esters are present in many foods and contribute to flavor profiles.

- Food Additive: The compound has been deemed safe for use as a food additive by panels from the Food and Agriculture Organization and the World Health Organization .

- Chemical Intermediate: It serves as an important intermediate in organic synthesis for producing other chemicals .

Isobutyric acid shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Butyric Acid | Straight-chain fatty acid; associated with butter fat. | |

| Propanoic Acid | Shorter chain; simpler structure than isobutyric acid. | |

| Valeric Acid | Longer chain; contributes to cheese flavor profiles. | |

| 2-Methylbutyric Acid | Branched structure; similar but with additional carbon. | |

| Dimethylacetic Acid | Contains two methyl groups; more complex than isobutyric. |

Isobutyric acid's uniqueness lies in its branched structure compared to linear counterparts like butyric and propanoic acids, influencing its chemical behavior and applications .

Physical Description

Liquid

Colorless liquid; [Hawley] Pungent odor, but not as unpleasant as butyric acid; [Merck Index]

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

colourless liquid with a strong penetrating odour of rancid butte

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

152-155 °C at 760 mm Hg

152-155 °C

Flash Point

77 °C

170 °F OPEN CUP

132 °F (56 °C) (closed cup)

56 °C c.c.

Heavy Atom Count

Taste

Vapor Density

Relative vapor density (air = 1): 3.0

Density

0.950 at 20 °C/4 °C

Relative density (water = 1): 0.95

0.944-0.948

LogP

0.94 (LogP)

0.94

log Kow = 0.94

0.88

Odor

SHARP, BUTTER-FAT-LIKE ODOR

Odor Threshold

[Merck Index] Odor threshold from CHEMINFO

Odor detection threshold in water: 8.1 ppm.

Aroma threshold values: Detection: 10 ppb to 9.5 ppm.

It has a stench odor.

Decomposition

Melting Point

-47 °C

-46 °C

UNII

Related CAS

22228-82-6 (ammonium salt)

533-90-4 (calcium salt)

996-30-5 (hydrochloride salt)

GHS Hazard Statements

H312: Harmful in contact with skin [Warning Acute toxicity, dermal]

Mechanism of Action

The inhibitory effects of isobutyric acid on activity of pepsin on synthetic dipeptide, n-carbobenzoxy-L-glutamyl-L-tyrosine, were studied to obtain evidence for the hypothesis which suggests that pepsin forms a hydrophobic bond with the nonpolar side chain or its substrates. Kinetic study showed that the inhibition by carboxylic acids was competitive, the inhibitor constant (Ki) decreasing with an increase in the size of inhibitor molecule. The free energy change of formation of complex between pepsin and the hydrocarbon chain of carboxylic acid increased linearly with the increase in the number of C atoms in the hydrocarbon chain of the inhibitor. The hydrophobic interaction between the side chain of amino acid residues in the binding region of the active center of pepsin and the hydrocarbon side chain of the inhibitor may be the probable cause of the inhibition.

Vapor Pressure

1.81 mm Hg at 25 °C

Vapor pressure, kPa at 14.7 °C: 0.13

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

(1-14)C-isobutyric acid was admin by gavage to male rats at doses of 4, 40 & 400 mg/kg body wt & to females at 400 mg/kg. It was rapidly eliminated in breath as (14)co2. Urine avg 3.5% of dose. Fecal excretion was less than 1% of dose. Plasma clearance was rapid.

/Isobutyric acid/ has been detected in human blood and saliva.

Isobutyric acid used as feed fungistat is unlikely to contribute to endogenous levels of isobutyric acid in flesh, eggs, or milk of grain-consuming animals.

Rats fed high doses of isobutyric acid excrete increased amounts of 2-methylmalonic acid in the urine (an intermediate in the conversion of propionic acid to succinic acid).

Metabolism Metabolites

Isobutyric acid is metabolized to propionic acid which, in turn, is converted to succinic acid and ultimately to glucose and glycogen.

Male and female rats administered isobutyric acid by oral gavage (4 to 400 mg/kg) rapidly eliminated 70 to 80% of the dose as 14CO2 in the expired air within 4 hr and 90 to 96% in 48 hr; approximately 3 to 4% of the dose was present in the urine as [14C]urea, also formed from 14CO2.

Metabolism in dairy cattle is apparently rapid; there was no carryover of isobutyric acid into the milk of animals fed 170 mg/kg/day for 10 days, and no increases in the peripheral blood concentrations of isobutyric acid were found.

Wikipedia

Cerberin

Use Classification

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Hazard Classes and Categories -> Flammable - 2nd degree

Cosmetics -> Buffering

Methods of Manufacturing

... Can be prepared by oxidation of isobutyraldenyde produced by Oxo Process.

By oxidation of isobutyl alcohol.

High-pressure hydrocarboxylation can be used for the conversion of propylene into isobutyric acid (main product) and n-butyric acid in the presence of a palladium catalyst.

The following conditions are optimal for the oxidation of isobutyraldehyde to isobutyric acid: (1) temperature 50 °C, residence time about 3 hr, and 0.02 g catalyst per mole of isobutyraldehyde; (2) temperature 60 °C, residence time 50 min, and 0.06 g catalyst per mole of isobutyraldehyde. The catalyst in each case is a mixture of cobalt, manganese, and copper acetates (1:1:1); oxygen is passed through in slight excess. Conversion is 100%, selectivity 90%. A low pressure gives isobutyric acid with more desirable properties.

General Manufacturing Information

Paint and Coating Manufacturing

Propanoic acid, 2-methyl-: ACTIVE

TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.

Analytic Laboratory Methods

Isobutyric acid, used in the mfr of brufen, was determined by gas chromatography on a column of 10% polyethylene glycol adipate on BLK with flame-ionization detection. The sensitivity of the method was 1%.

Gas chromatography sep of mixtures of fatty acids, phenols, and indoles were effected with flexible fused silica capillary columns containing either volatile fatty acid, Carbowax 20M nondeactivated fused silica (VFA) or Carbowax 20M deactivated (Carbowax 20M), or SP-2100, Carbowax 20M deactivated (Methyl Silicone) and the respective chromatograms compared for artificial mixtures, for human urine, or for persian cat feces. Optimum conditions for the column were detected and fair to good separations were achieved.

Stability Shelf Life

Dates

The impact of dietary fermentable carbohydrates on a postinflammatory model of irritable bowel syndrome

Caroline J Tuck, Alberto Caminero, Nestor N Jiménez Vargas, Carmen L Soltys, Josue O Jaramillo Polanco, Cintya D Lopez Lopez, Marco Constante, Sandra R Lourenssen, Elena F Verdu, Jane G Muir, Alan E Lomax, David E Reed, Stephen J VannerPMID: 31290223 DOI: 10.1111/nmo.13675

Abstract

A low fermentable carbohydrate (FODMAP) diet is used in quiescent inflammatory bowel disease when irritable bowel syndrome-like symptoms occur. There is concern that the diet could exacerbate inflammation by modifying microbiota and short-chain fatty acid (SCFA) production. We examined the effect of altering dietary FODMAP content on inflammation in preclinical inflammatory models.C57BL/6 mice were given 3% dextran sodium sulfate (DSS) in drinking water for 5 days and recovered for 3 weeks (postinflammatory, n = 12), or 5 days (positive-control, n = 12). Following recovery, DSS-treated or control mice (negative-control, n = 12) were randomized to 2-week low- (0.51 g/100 g total FODMAP) or high-FODMAP (4.10 g) diets. Diets mimicked human consumption containing fructose, sorbitol, galacto-oligosaccharide, and fructan. Colons were assessed for myeloperoxidase (MPO) activity and histological damage. Supernatants were generated for perforated patch-clamp recordings and cytokine measurement. Cecum contents were analyzed for microbiota, SCFA, and branched-chain fatty acids (BCFA). Data were analyzed by two-way ANOVA with Bonferroni.

Inflammatory markers were higher in the positive-control compared with negative-control and postinflammatory groups, but no differences occurred between the two diets within each treatment (MPO P > .99, histological scores P > .99, cytokines P > .05), or the perforated patch-clamp recordings (P > .05). Microbiota clustered mainly based on DSS exposure. No difference in SCFA content occurred. Higher total BCFA occurred with the low-FODMAP diet in positive-control (P < .01) and postinflammatory groups (P < .01).

In this preclinical study, reducing dietary FODMAPs did not exacerbate nor mitigate inflammation. Microbiota profile changes were largely driven by inflammation rather than diet. Low FODMAP intake caused a shift toward proteolytic fermentation following inflammation.

Differential occurrence of lysine 2-hydroxyisobutyrylation in psoriasis skin lesions

Huiyao Ge, Bao Li, Weiwei Chen, Qiongqiong Xu, Shirui Chen, Hui Zhang, Jing Wu, Qi Zhen, Yuwei Li, Liang Yong, Yafen Yu, Jiaqi Hong, Wenjun Wang, Jinping Gao, Huayang Tang, Xianfa Tang, Sen Yang, Liangdan SunPMID: 31229693 DOI: 10.1016/j.jprot.2019.103420

Abstract

Lysine 2-hydroxyisobutyrylation is a newly discovered posttranslational modification. Although this modification is an important type of protein acylation, its role in psoriasis remains unstudied. We compared lesional and nonlesional psoriasis skin samples from 45 psoriasis patients. The result showed that this highly conserved modification was found in large quantities in both normal and diseased dermal tissues. However, there were a number of clear and significant differences between normal and diseased skin tissue. By comparing, lysine 2-hydroxyisobutyrylation was upregulated at 94 sites in 72 proteins and downregulated at 51 sites in 44 proteins in lesional skin. In particular, the sites with the most significant downregulation of lysine 2-hydroxyisobutyrylation were found in S100A9 (ratio = 0.140, p-value = .000371), while the most upregulated site was found in tenascin (ratio = 3.082, p-value = .0307). Loci associated with psoriasis, including FUBP1, SERPINB2 and S100A9, also exhibited significant regulation. Analyses of proteome data revealed that SERPINB2 and S100A9 were differentially expressed proteins. And bioinformatics analysis suggest that the P13K-Akt signaling pathway was more enriched with lysine 2-hydroxyisobutyrylation in lesional psoriasis skin. Our study revealed that lysine 2-hydroxyisobutyrylation is broadly present in psoriasis skin, suggesting that this modification plays a role in psoriasis pathogenesis. SIGNIFICANCE: A newly discovered protein posttranslational modification, lysine 2-hydroxyisobutyrylation, has been found to occur in a wide variety of organisms and to participate in some important metabolic processes. In this study, lysine 2-hydroxyisobutyrylation in lesional psoriasis skin and nonlesional psoriasis skin was quantified and compared for the first time. We found a number of differentially modified proteins and sites in our comparisons. Interestingly, some of the identified proteins and pathways with significantly different modifications, such as S100A9 and the PI3K-Akt signaling pathway, have been previously reported to be associated with psoriasis. We hope that this research will provide new insights into psoriasis.Small-chain fatty acid activates astrocytic odorant receptor Olfr920

TaeHo Cho, ChaeEun Lee, NaHye Lee, Yu Ri Hong, JaeHyung KooPMID: 30711253 DOI: 10.1016/j.bbrc.2019.01.106

Abstract

Odorant receptors are the largest subfamily of G protein-coupled receptors and were recently suggested to play critical roles in nonolfactory tissues. However, the expression and function of odorant receptors in astrocytes, the most abundant cells in the brain, are not well known. We demonstrate that Olfr920 is highly expressed and propose that it functions as a short-chain fatty acid sensor in primary cortical astrocytes. The short-chain fatty acid isobutyric acid (IBA) was identified via a luciferase assay as an Olfr920 ligand. We show that IBA activates the Gprotein-adenylyl cyclase-cAMP pathway via Olfr920 in primary cortical astrocytes by using cAMP and knockdown analyses. In addition, IBA reduces lipopolysaccharide-induced glial fibrillary acidic protein expression in reactive astrocytes. These results suggest that astrocytic Olfr920 is a potential novel target for increased reactive astrocytes.

Effect of dietary supplementation of sodium acetate and calcium butyrate on milk fat synthesis in lactating dairy cows

N Urrutia, R Bomberger, C Matamoros, K J HarvatinePMID: 30981489 DOI: 10.3168/jds.2018-16024

Abstract

Acetate is a major source of energy and substrate for milk fat synthesis in the dairy cow. We recently reported a linear increase in milk fat yield and greater than a 30% net apparent transfer of acetate to milk fat with ruminal infusion of neutralized acetate. Additionally, ruminal acetate infusion linearly increases plasma β-hydroxybutyrate. The objective of the current study was to investigate the ability of acetate and butyrate fed in a diet to increase milk fat synthesis. Twelve multiparous lactating Holstein cows were randomly assigned to treatments in a 3 × 3 Latin square design with 14-d periods that included a 7-d washout followed by 7 d of treatment. Cows were fed ad libitum a basal diet with a low risk for biohydrogenation-induced milk fat depression, and treatments were mixed into the basal diet. Treatments were 3.2% NaHCO(control), 2.9% sodium acetate, and 2.5% calcium butyrate (carbon equivalent to acetate treatment) as a percent of diet dry matter. Feeding sodium acetate increased dry matter intake by 2.7 kg, had no effect on milk yield, and increased milk fat yield by 90 g/d and concentration by 0.2 percentage units, compared with control. Calcium butyrate decreased dry matter intake by 2.6 kg/d, milk yield by 1.65 kg/d, and milk fat yield by 60 g/d, compared with control. Sodium acetate increased concentration and yield of 16 carbon mixed source fatty acids (FA) and myristic acid, while decreasing the concentration of preformed FA, compared with control. Calcium butyrate had no effect on concentration of milk FA by source, but increased concentration of trans-10 C18:1 in milk by 18%, indicating a shift in rumen biohydrogenation pathways. Our data demonstrate that milk fat yield and concentration can be increased by feeding sodium acetate at 2.9% of diet dry matter, but not by feeding calcium butyrate at an equivalent carbon mass.

EFFECT OF CARBOXYLIC ACIDS OF GUT MICROBIAL ORIGIN ON HOST CELL PROLIFERATION IN ORGANOTYPIC TISSUE CULTURES

T Ya Vakhitov, N Chalisova, S I SitkinPMID: 29889427 DOI:

Abstract

Intestinal microbiota produces many carboxylic acids, especially short chain fatty acids (SCFA) as a result of carbohydrates, fats and proteins fermentation and which are intermediates in the interaction of the microbiota and the host. SCFA (formate, acetate, propionate, butyrate) are formed by the anaerobic carbohydrates fermentation and branched-chain fatty acids (BCFA), such as isobutyric and isovaleric acids, are derived from amino acids valine and leucine. Phenylcarboxylic acids (PCA), such as phenylacetic acid (PAA), phenyipropionic acid (PPA), phenyllactic acid (PLA) and some other acids, are metabolites of amino acids phenylalanine and tyrosine involved in host adaptation and regulation. ma unique experiment, the authors first examined effect of the carboxylic acids on host cell proliferation in organotypic tissue cultures (rat spleen explants). The study showed that almost all biogenic aliphatic carboxylic acids have a positive effect on cell proliferation in rat spleen tissue. This fundamentally distinguishes them from amino acids, many of which have an inhibitory effect at the same concentrations. These findings suggest that SCFA, including hydrox~ and oxo derivatives, can act as positive regulators of host immune tissues. Some SCFA (for example, butyric acid), stimulate proliferation of normal host cells (immune tissue, intestinal epithelium), but inhibit growth and induce apoptosis in colorectal cancer cells ('butyrate paradox'). Unlike SCFA, phenylcarboxylic acids have a negative effect on host immune tissues explants and induce apoptosis. These data confirm the potential contribution of phenylcarboxylic acids in the pathogenesis of chronic disorders associated with impaired immune response, including autoimmune diseases. The authors suggest that PCA may serve as early metabolic markers of sepsis, immune-related diseases and chronic inflammation, such as inflammatory bowel disease (iBD), colorectal cancer, chronic kidney disease and liver, secondary imrnunodeficiency. It can be assumed that carboxylic acids are evolutionary precursors of amino acids that have a wide variety of functions and able to modulate not only proliferation but also apoptosis. The results agree well with the data obtained in the study of Actoflor-C (microbial metabolites complex) and can be used to study mechanisms of action of probiotic strains and metabiotics (e.g. butyrate and propionate-containing formulations), as well as for the development of innovative medicines.Identification of lysine isobutyrylation as a new histone modification mark

Zhesi Zhu, Zhen Han, Levon Halabelian, Xiangkun Yang, Jun Ding, Nawei Zhang, Liza Ngo, Jiabao Song, Hong Zeng, Maomao He, Yingming Zhao, Cheryl H Arrowsmith, Minkui Luo, Michael G Bartlett, Y George ZhengPMID: 33313896 DOI: 10.1093/nar/gkaa1176

Abstract

Short-chain acylations of lysine residues in eukaryotic proteins are recognized as essential posttranslational chemical modifications (PTMs) that regulate cellular processes from transcription, cell cycle, metabolism, to signal transduction. Lysine butyrylation was initially discovered as a normal straight chain butyrylation (Knbu). Here we report its structural isomer, branched chain butyrylation, i.e. lysine isobutyrylation (Kibu), existing as a new PTM on nuclear histones. Uniquely, isobutyryl-CoA is derived from valine catabolism and branched chain fatty acid oxidation which is distinct from the metabolism of n-butyryl-CoA. Several histone acetyltransferases were found to possess lysine isobutyryltransferase activity in vitro, especially p300 and HAT1. Transfection and western blot experiments showed that p300 regulated histone isobutyrylation levels in the cell. We resolved the X-ray crystal structures of HAT1 in complex with isobutyryl-CoA that gleaned an atomic level insight into HAT-catalyzed isobutyrylation. RNA-Seq profiling revealed that isobutyrate greatly affected the expression of genes associated with many pivotal biological pathways. Together, our findings identify Kibu as a novel chemical modification mark in histones and suggest its extensive role in regulating epigenetics and cellular physiology.Short chain fatty acids produced by Cutibacterium acnes inhibit biofilm formation by Staphylococcus epidermidis

Kouki Nakamura, Alan M O'Neill, Michael R Williams, Laura Cau, Teruaki Nakatsuji, Alexander R Horswill, Richard L GalloPMID: 33277548 DOI: 10.1038/s41598-020-77790-9

Abstract

Biofilm formation by bacterial pathogens is associated with numerous human diseases and can confer resistance to both antibiotics and host defenses. Many strains of Staphylococcus epidermidis are capable of forming biofilms and are important human pathogens. Since S. epidermidis coexists with abundant Cutibacteria acnes on healthy human skin and does not typically form a biofilm in this environment, we hypothesized that C. acnes may influence biofilm formation of S. epidermidis. Culture supernatants from C. acnes and other species of Cutibacteria inhibited S. epidermidis but did not inhibit biofilms by Pseudomonas aeruginosa or Bacillus subtilis, and inhibited biofilms by S. aureus to a lesser extent. Biofilm inhibitory activity exhibited chemical properties of short chain fatty acids known to be produced from C. acnes. The addition of the pure short chain fatty acids propionic, isobutyric or isovaleric acid to S. epidermidis inhibited biofilm formation and, similarly to C. acnes supernatant, reduced polysaccharide synthesis by S. epidermidis. Both short chain fatty acids and C. acnes culture supernatant also increased sensitivity of S. epidermidis to antibiotic killing under biofilm-forming conditions. These observations suggest the presence of C. acnes in a diverse microbial community with S. epidermidis can be beneficial to the host and demonstrates that short chain fatty acids may be useful to limit formation of a biofilm by S. epidermidis.A High Salt Diet Modulates the Gut Microbiota and Short Chain Fatty Acids Production in a Salt-Sensitive Hypertension Rat Model

Ariel Bier, Tzipi Braun, Rawan Khasbab, Ayelet Di Segni, Ehud Grossman, Yael Haberman, Avshalom LeibowitzPMID: 30142973 DOI: 10.3390/nu10091154

Abstract

Emerging data indicate a correlation between gut microbial composition and cardiovascular disease including hypertension. The host's diet greatly affects microbial composition and metabolite production. Short chain fatty acids (SCFAs) are products of microbial fermentation, which can be utilized by the host. It has been suggested that SCFAs play a pivotal role as mediators in a microbiome host: microbial interactions occur in health and disease. The aim of this study was to evaluate the effect of a high salt diet (HSD) on microbial variation and to determine whether this effect is accompanied by an alteration in fecal SCFAs. To this end, Dahl salt-sensitive rats were divided into two groups (= 10 each): (A) Control: fed regular chow; and (B) Fed HSD. High-throughput pyrosequencing of the 16S rRNA amplicon sequencing was used for microbiome characterizing. Chromatography-mass spectrometry was used to measure the levels of SCFAs: acetic acid, propionic acid, butyric acid, and isobutyric acid in fecal samples. Differences in microbial composition were noted between groups. Principal Coordinate Analysis (PCoA) principal coordinate 1 (PC1) primarily separated controls from the HSD. Four taxa displayed significant differences between HSD and controls. Taxa from the Erwinia genus, the Christensenellaceae and Corynebacteriaceae families, displayed an increased abundance in HSD versus control. In contrast, taxa from the Anaerostipes genus displayed a decreased abundance in HSD. We were able to identify seven unique taxa that were significantly associated with blood pressure. There was a significant difference in fecal acetic acid, as well as propionic and isobutyric acid, but not in the butyric acid composition between groups. Adding salt to a diet impacts the gut's microbial composition, which may alter fecal SCFA production.

"Sweeter than a rose", at least to Triatoma phyllosoma complex males (Triatominae: Reduviidae)

Irving J May-Concha, Leopoldo C Cruz-López, Julio C Rojas, Janine M RamseyPMID: 29454375 DOI: 10.1186/s13071-018-2677-z

Abstract

The Triatoma phyllosoma complex of Trypanosoma cruzi vectors (Triatominae: Reduviidae) is distributed in both Neotropical and Nearctic bioregions of Mexico.Volatile organic compounds emitted by disturbed Triatoma longipennis, Triatoma pallidipennis and Triatoma phyllosoma, and from their Brindley's and metasternal glands, were identified using solid-phase microextraction coupled with gas chromatography-mass spectrometry.

Disturbed bugs and the metasternal glands from T. phyllosoma released or had significantly fewer compounds than T. longipennis and T. pallidipennis. Isobutyric acid was the most abundant compound secreted by disturbed bugs of the three species, while Brindley's glands of all species produced another four compounds: propanoic acid, isobutyric acid, pentyl butanoate, and 2-methyl hexanoic acid. Two novel compounds, both rose oxide isomers, were produced in MGs and released only by disturbed females of all three species, making this the first report in Triatominae of these monoterpenes. The principal compound in MGs of both sexes of T. longipennis and T. phyllosoma was 3-methyl-2-hexanone, while cis-rose oxide was the principal compound in T. pallidipennis females. The major components in male effluvia of T. pallidipennis were 2-decanol and 3-methyl-2-hexanone.

Discriminant analysis of volatile organic compounds was significant, separating the three species and was consistent with morphological and genetic evidence for species distinctions within the complex.